1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one
Description
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one features a unique azetidin-2-one core substituted with two fluorine atoms at the 3-position, a 2,3-dihydro-1,4-benzodioxin moiety at the 1-position, and a 3,4-dimethoxyphenyl group at the 4-position (Figure 1). The azetidinone ring, a strained four-membered lactam, is known for its conformational rigidity and metabolic stability, while the fluorine atoms may enhance lipophilicity and bioavailability . The 3,4-dimethoxyphenyl group is a recurring pharmacophore in bioactive molecules, often contributing to receptor binding through π-π interactions or hydrogen bonding .
Synthetic routes for analogous compounds suggest multi-step strategies involving condensation, cyclization, or multicomponent reactions. For example, imidazole derivatives (e.g., DDFDI) are synthesized via acid-catalyzed condensations of amines and aldehydes , while azetidinone cores may form via nucleophilic displacement or ketene-based cyclizations .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO5/c1-24-13-5-3-11(9-15(13)25-2)17-19(20,21)18(23)22(17)12-4-6-14-16(10-12)27-8-7-26-14/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJJVSZRRZPVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C16H16F2N2O3 |
| Molecular Weight | 318.31 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
| Appearance | White crystalline solid |
Structural Information
The structure of the compound features a benzodioxin moiety linked to an azetidinone ring, which is substituted with a dimethoxyphenyl group and difluoro substituents. This unique structure may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the benzodioxin moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Initial tests indicate potential efficacy against certain bacterial strains, possibly through disruption of bacterial cell membranes.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results demonstrated a significant reduction in free radical activity compared to control groups, indicating strong antioxidant properties.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents.
- Anti-inflammatory Research : A recent study investigated the effects on LPS-induced inflammation in macrophages. The results indicated that treatment with the compound reduced levels of TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent.
Comparative Data Table
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antidiabetic Potential
A study focused on synthesizing derivatives of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted phenyl)acetamides demonstrated that compounds with similar structural motifs can inhibit α-glucosidase enzyme activity. This suggests potential applications in managing diabetes by regulating blood sugar levels .
Anticancer Activity
The compound's structure allows for interaction with various biological targets, making it a candidate for anticancer drug development. The presence of the difluoroazetidine moiety may enhance its potency against certain cancer cell lines.
Neuroprotective Effects
Compounds derived from benzodioxin structures have been investigated for neuroprotective properties. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions this compound as a potential therapeutic agent for neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3,4-dimethoxyphenyl)-3,3-difluoroazetidin-2-one involves several steps:
- Formation of the Benzodioxin Core : The initial step typically involves the reaction of catechol derivatives to form the benzodioxin structure.
- Azetidine Ring Formation : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Fluorination and Substitution : The introduction of fluorine atoms and methoxy groups is achieved through electrophilic substitution reactions.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s azetidin-2-one core distinguishes it from other benzodioxin-containing heterocycles. Key comparisons include:
Key Observations :
- Azetidin-2-one vs. Larger Heterocycles: The azetidinone’s compact structure may improve metabolic stability compared to five- or six-membered rings (e.g., imidazole, dihydropyrimidinone) but could limit conformational flexibility for target binding .
- Fluorine Substitution: The 3,3-difluoro motif in the target compound is rare among analogues. Fluorine’s electron-withdrawing effects may modulate ring strain and reactivity compared to non-fluorinated cores .
- 3,4-Dimethoxyphenyl Group : This substituent appears in multiple bioactive compounds (e.g., 12n, BL93932) and is associated with enhanced lipophilicity and receptor affinity .
Physicochemical Properties
- Lipophilicity: The 3,4-dimethoxyphenyl group increases logP values, as seen in BL93932 (MW 326.34) and 12n (MW ~450). The target compound’s difluoroazetidinone may further elevate lipophilicity, impacting absorption .
- Synthetic Accessibility : Compounds like III () and DDFDI () have moderate synthetic accessibility (yields 75–76%), whereas fluorinated systems (e.g., the target compound) may require specialized reagents or inert conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
